molecular formula C20H16N2O2 B8411111 methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate

methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate

Cat. No.: B8411111
M. Wt: 316.4 g/mol
InChI Key: MHAHLZDPOBUSCI-UHFFFAOYSA-N
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Description

2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester is a complex organic compound with significant applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4’-cyanobiphenyl and 1H-pyrrole-3-carboxylic acid.

    Coupling Reaction: The 4’-cyanobiphenyl is coupled with 1H-pyrrole-3-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester has diverse applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: Applied in the production of specialty chemicals and polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of 2-[1-(4’-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-[1-[4-(4-cyanophenyl)phenyl]pyrrol-3-yl]acetate

InChI

InChI=1S/C20H16N2O2/c1-24-20(23)12-16-10-11-22(14-16)19-8-6-18(7-9-19)17-4-2-15(13-21)3-5-17/h2-11,14H,12H2,1H3

InChI Key

MHAHLZDPOBUSCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 14(a) for the preparation of 2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester, 4-amino-4-cyano-biphenyl (commercially available from TCI) and methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate were condensed in 6 hours at 80° C. to give a crude product. Successive flash column chromatography with EtOAc/CH2Cl2/hex gave in 60% yield 2-[1-(4′-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester as an amorphous solid.
Name
2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester
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reactant
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4-amino-4-cyano-biphenyl
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methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate
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EtOAc CH2Cl2
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Synthesis routes and methods II

Procedure details

According to the procedure described in Example 14(a) for the preparation of 2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester, 4-amino-4-cyano-biphenyl (commercially available from TCI) and methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate were condensed in 6 hours at 80° C. to give a crude product. Successive flash column chromatography with EtOAc/CH2Cl2Cl2 /hex gave in 60% yield 2-[1-(4'-cyanobiphenyl-4-yl)-1H-pyrrol-3-yl]-acetic acid methyl ester as an amorphous solid. 1 1H NMR: δ 7.75 (d, 2H, J=8.8 Hz), 7.69 (d, 2H, J=8.8 Hz), 7.64 (d, 2H, J=8.5 Hz), 7.48 (d, 2H, J=8.8 Hz), 7.10-7.09 (m, 2H), 6.33 (t, 1H, J=2.2 Hz), 3.73 (s, 3H), 3.58 (s, 2H). Anal. Calculated for C20H16N2O2 : C, 75.93; H, 5.10; N, 8.86. Found: C, 75.86; H, 5.14; N, 8.90.
Name
2-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-acetic acid methyl ester
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reactant
Reaction Step One
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4-amino-4-cyano-biphenyl
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Reaction Step One
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methyl 2-(2,5-dimethoxy-tetrahydrofuran-3-yl)acetate
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Reaction Step One

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